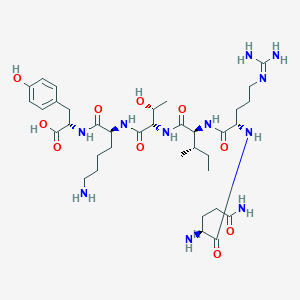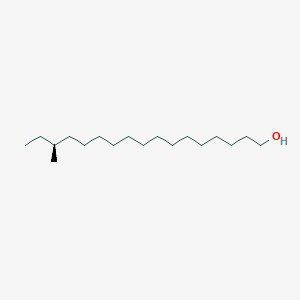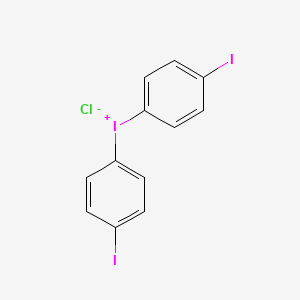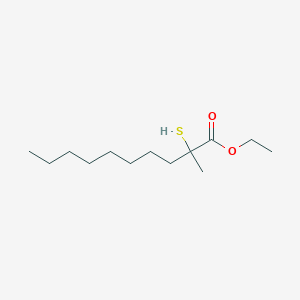
3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one is an organic compound that features a chlorophenyl group and a cyclohexenyl group connected by a propenone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between 4-chlorobenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Dehydration: The aldol product undergoes dehydration to form the desired propenone compound. This step can be facilitated by heating or using a dehydrating agent.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the cyclohexenyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for ketone formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Epoxides: Formed from the oxidation of the cyclohexenyl group.
Alcohols/Ketones: Resulting from reduction reactions.
Substituted Aromatics: Products of nucleophilic aromatic substitution.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.
Medicine
Drug Development: Explored for its therapeutic potential in various medical conditions.
Industry
Materials Science: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propenone linkage and the chlorophenyl group play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one: Contains a methyl group instead of chlorine.
3-(4-Nitrophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one: Features a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one imparts unique electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Propiedades
Número CAS |
648429-44-1 |
|---|---|
Fórmula molecular |
C15H15ClO |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-(cyclohexen-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h4,6-11H,1-3,5H2 |
Clave InChI |
IWQBTHCZTTWYHY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C(=O)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride](/img/structure/B12584843.png)
![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)


![(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12584869.png)
![Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12584876.png)




![1H-Indeno[1,2-b]pyridine-2,5-dione](/img/structure/B12584915.png)

![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)

